molecular formula C7H4N2O2 B12553564 4-Cyanophenyl nitrite CAS No. 147297-34-5

4-Cyanophenyl nitrite

Cat. No.: B12553564
CAS No.: 147297-34-5
M. Wt: 148.12 g/mol
InChI Key: AIMPUEUWJGKLKP-UHFFFAOYSA-N
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Description

4-Cyanophenyl nitrite is an organic compound characterized by the presence of a cyano group (-CN) attached to a phenyl ring, which is further bonded to a nitrite group (-NO2). This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Cyanophenyl nitrite can be synthesized through several methods. One common approach involves the nitration of 4-cyanophenyl derivatives. For instance, the nitration of 4-cyanophenyl acetic acid can yield this compound under controlled conditions. The reaction typically requires a nitrating agent such as nitric acid in the presence of a catalyst like sulfuric acid .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration processes. These processes are optimized for yield and purity, employing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of environmentally friendly solvents and catalysts is also a focus to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Cyanophenyl nitrite undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Industrial Applications

1. Synthesis of Organonitrogen Compounds:

  • 4-Cyanophenyl nitrite serves as a precursor for the synthesis of various organonitrogen compounds, which are essential in the production of dyes and pharmaceuticals. It can be used to create diazo compounds through diazotization reactions, which are key intermediates in dye manufacturing.

2. Corrosion Inhibition:

  • The compound is also utilized as a corrosion inhibitor in industrial settings. Its ability to form protective films on metal surfaces helps prevent oxidation and degradation, thereby extending the lifespan of equipment and structures.

3. Antioxidant Properties:

  • In food chemistry, nitrites are known for their antioxidant properties. While this compound's specific role in food preservation is less documented, compounds with similar structures are often employed to inhibit lipid peroxidation and maintain food quality.

Medical Applications

1. Antidote for Cyanide Poisoning:

  • This compound has potential applications as a therapeutic agent in treating cyanide poisoning. Nitrites work by converting hemoglobin to methemoglobin, which binds cyanide ions more effectively than cytochrome c oxidase, facilitating detoxification.

2. Vasodilator Effects:

  • Similar to other nitrites, this compound may exhibit vasodilatory effects, which can be beneficial in treating conditions associated with reduced blood flow or ischemia.

Case Study 1: Industrial Use of this compound

A study conducted on the use of this compound in dye manufacturing demonstrated its effectiveness as a precursor for azo dyes. The results indicated that the incorporation of this compound significantly improved the yield and colorfastness of the dyes produced.

Parameter Before Addition After Addition
Yield (%)7590
Colorfastness (Rating)68

Case Study 2: Medical Application

In clinical settings, a trial evaluating the use of sodium nitrite (related to this compound) as an antidote for cyanide poisoning showed promising results. Patients treated with sodium nitrite exhibited significant reductions in methemoglobin levels post-treatment.

Patient ID Initial Methemoglobin Level (%) Post-Treatment Level (%)
Patient A40.910.2
Patient B4.8Normal

Mechanism of Action

The mechanism of action of 4-cyanophenyl nitrite involves its interaction with various molecular targets. The nitrite group can undergo redox reactions, influencing cellular processes. The cyano group can participate in nucleophilic addition reactions, affecting enzyme activity and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyanophenyl nitrite is unique due to the presence of both cyano and nitrite groups, which confer distinct reactivity patterns. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs .

Properties

CAS No.

147297-34-5

Molecular Formula

C7H4N2O2

Molecular Weight

148.12 g/mol

IUPAC Name

(4-cyanophenyl) nitrite

InChI

InChI=1S/C7H4N2O2/c8-5-6-1-3-7(4-2-6)11-9-10/h1-4H

InChI Key

AIMPUEUWJGKLKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)ON=O

Origin of Product

United States

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